molecular formula C11H18ClNO B6144576 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide CAS No. 21417-17-4

2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide

Cat. No.: B6144576
CAS No.: 21417-17-4
M. Wt: 215.72 g/mol
InChI Key: HTLYURVLGGCYSW-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide typically involves the reaction of cyclohex-1-en-1-ylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-2-8-13(11(14)9-12)10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLYURVLGGCYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CCCCC1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406980
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21417-17-4
Record name 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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